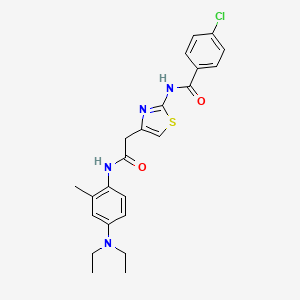

4-氯-N-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

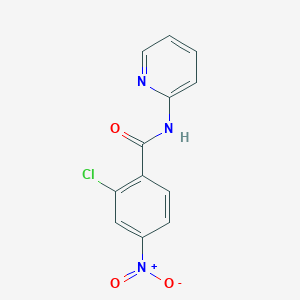

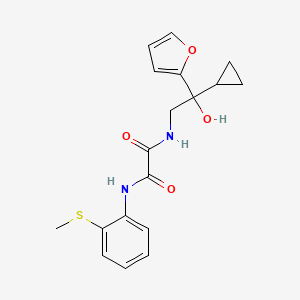

The compound "4-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorinated benzenesulfonamide structures have been synthesized and investigated for their biological activities, such as inhibition of human carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and the acid-base balance in blood and tissues .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities to form the desired compound. For instance, paper describes the synthesis of pyrrolidinone-based chlorinated benzenesulfonamide derivatives using 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material. The synthesis process is likely to involve multiple steps, including the formation of hydrazones, and may require the use of catalysts or reagents such as triethylamine, as seen in the synthesis of a related compound in paper .

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core with various substituents that can influence the compound's binding affinity and selectivity. The chloro group, particularly at the meta position, has been found to increase affinity to carbonic anhydrases . The presence of a pyrrolidinone moiety and other groups such as triazole or oxadiazole can affect the compound's overall conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Chlorinated benzenesulfonamide derivatives can participate in various chemical reactions, primarily as inhibitors of enzymes like carbonic anhydrases. The binding affinity and selectivity of these compounds towards different isozymes of carbonic anhydrases can be assessed using assays such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition . The specific chemical interactions that govern the binding of these compounds to the enzyme's active site are crucial for their inhibitory activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) profiles, are important for their potential therapeutic application. Computational methods, such as Density Functional Theory (DFT), can be used to predict these properties and optimize the compounds for better pharmacokinetic and pharmacodynamic profiles. For example, paper describes the use of DFT and Time-Dependent DFT (TD-DFT) methods to calculate the physical properties of a related compound, which can provide insights into the behavior of the compound in biological systems.

科学研究应用

人碳酸酐酶抑制剂

合成了一组新的基于吡咯烷酮的氯代苯磺酰胺衍生物,它们与 4-氯-N-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)苯磺酰胺相关,并测试了它们对人碳酸酐酶 (CA) 的结合亲和力和选择性。这些化合物对癌症相关的 CA IX 表现出低纳摩尔亲和力,突出了它们作为选择性 CA 抑制剂进一步开发的潜力,特别是针对癌症相关的同工酶 (Balandis 等人,2020 年)。

转移氢化催化剂

N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物(包括结构与 4-氯-N-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)苯磺酰胺类似的衍生物)被用于合成酮的转移氢化的空气稳定前催化剂。这些前催化剂表现出高活性,无需碱性添加剂或卤素萃取剂,展示了这些化合物在催化应用中的潜力,特别是在无碱环境中促进转移氢化反应 (Ruff 等人,2016 年)。

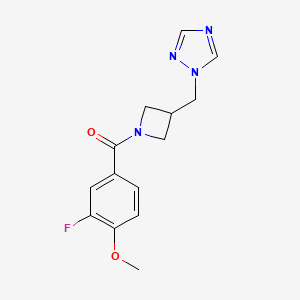

吡咯并嘧啶衍生物合成

该化合物被用作合成带有芳香磺酰胺部分的新型吡咯并[2,3-d]嘧啶衍生物的参考。这些衍生物使用 DMAP 催化的反应合成,展示了该化合物在促进具有潜在药理应用的复杂分子合成中的效用 (Khashi 等人,2014 年)。

抗疟活性

合成了一组与 4-氯-N-(2-(吡咯烷-1-基)-2-(噻吩-3-基)乙基)苯磺酰胺在结构上相关的吡唑并吡啶-磺酰胺衍生物,并评估了它们对恶性疟原虫的活性。这些化合物对恶性疟原虫的氯喹抗性克隆 W2 表现出有希望的体外活性,表明它们作为抗疟剂的潜力 (Silva 等人,2016 年)。

属性

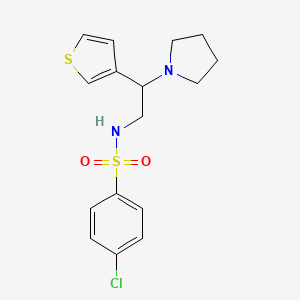

IUPAC Name |

4-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQONDLFNOMFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)

![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)

![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)

![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)

![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)